Disodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate;4-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate
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Overview
Description
Disodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate;4-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate is a complex organic compound with significant applications in various fields. This compound is known for its vibrant color properties and is often used as a dye in different industries. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate;4-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate involves multiple steps. One common method includes the diazotization of 4-aminobenzenesulfonic acid followed by coupling with N,N-dimethylaniline . The reaction conditions typically require acidic environments and controlled temperatures to ensure the stability of the diazonium salt formed during the process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring high purity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Disodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate;4-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break down the azo bonds, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction typically produces aromatic amines .
Scientific Research Applications
Disodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate;4-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The mechanism of action of Disodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate;4-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate involves its interaction with various molecular targets. The compound’s azo bonds can undergo cleavage under specific conditions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in changes in cellular processes, making the compound useful in various biological and medical applications .
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye with similar properties but different applications.
Orange II Sodium Salt: Used in similar applications but has a different molecular structure.
Phenolphthalein: A pH indicator with different color-changing properties.
Uniqueness
Disodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate;4-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its stability and vibrant color make it particularly valuable in industrial and research settings .
Properties
Molecular Formula |
C39H41N5Na2O10S3 |
---|---|
Molecular Weight |
882.0 g/mol |
IUPAC Name |
disodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate;4-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate |
InChI |
InChI=1S/C25H28N2O7S2.C14H15N3O3S.2Na/c1-5-26-20-9-7-17(11-15(20)3)25(18-8-10-21(27-6-2)16(4)12-18)19-13-22(28)24(36(32,33)34)14-23(19)35(29,30)31;1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)21(18,19)20;;/h7-14,26,28H,5-6H2,1-4H3,(H,29,30,31)(H,32,33,34);3-10H,1-2H3,(H,18,19,20);;/q;;2*+1/p-2 |
InChI Key |
DLSJBPNVZNTATN-UHFFFAOYSA-L |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=CC(=C(C=C3S(=O)(=O)O)S(=O)(=O)[O-])O)C.CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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